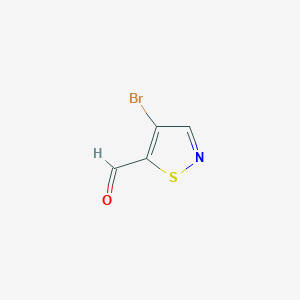

4-Bromo-1,2-thiazole-5-carbaldehyde

Description

Overview of Thiazole (B1198619) Derivatives in Heterocyclic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom within the aromatic ring. nih.govnumberanalytics.com This unique arrangement imparts a distinct set of chemical properties, making thiazole and its derivatives versatile building blocks in organic synthesis. nih.govanalis.com.my The thiazole ring is found in a variety of natural products, most notably in thiamine (B1217682) (Vitamin B1), and is a prevalent scaffold in many pharmaceutical drugs. analis.com.myneliti.com The presence of heteroatoms allows for diverse functionalization, leading to a wide array of derivatives with applications ranging from medicinal chemistry to materials science. nih.govnumberanalytics.com Researchers have extensively explored the synthesis and biological activities of thiazole derivatives, which have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govnumberanalytics.comanalis.com.mysysrevpharm.org

Significance of Brominated Thiazoles and Carbaldehyde Functionalities

The introduction of a bromine atom onto the thiazole ring, creating brominated thiazoles, significantly enhances the synthetic utility of the molecule. acs.orgacs.org The bromine atom can act as a leaving group or participate in various cross-coupling reactions, providing a handle for the construction of more complex molecular architectures. researchgate.net The synthesis of the full family of bromothiazoles has been a subject of research to optimize their production for use as precursors. acs.orglookchem.com

The carbaldehyde group (a formyl group) is a reactive functional group that can undergo a multitude of chemical transformations. ontosight.ai Its presence on the thiazole ring, as in thiazole-5-carbaldehyde, allows for nucleophilic addition and condensation reactions, making it a valuable intermediate for the synthesis of diverse derivatives. ontosight.ai The combination of a bromo substituent and a carbaldehyde functionality on the same thiazole core, as seen in 4-Bromo-1,2-thiazole-5-carbaldehyde, creates a highly versatile platform for chemical exploration.

Research Objectives and Scope for this compound

The primary research interest in this compound lies in its potential as a key intermediate for the synthesis of novel compounds with potential biological activities. The strategic placement of the bromo and carbaldehyde groups allows for sequential or tandem reactions to build molecular complexity. Current investigations focus on understanding its reactivity, developing efficient synthetic routes, and exploring its utility in the creation of new chemical entities. The compound itself is a subject of study for its chemical and physical properties. uni.lubldpharm.com

Properties

IUPAC Name |

4-bromo-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-3-1-6-8-4(3)2-7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNUROHOKPDRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5242-62-6 | |

| Record name | 4-bromo-1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 4 Bromo 1,2 Thiazole 5 Carbaldehyde

Transformations of the Carbaldehyde Functional Group

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde moiety of 4-bromo-1,2-thiazole-5-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-1,2-thiazole-5-carboxylic acid. This transformation is a fundamental step in the synthesis of various thiazole (B1198619) derivatives. While specific oxidizing agents for this exact compound are not detailed in the provided search results, general methods for oxidizing aldehydes to carboxylic acids, such as using potassium permanganate (B83412) or Jones reagent, are well-established in organic chemistry.

The resulting 4-bromo-1,2-thiazole-5-carboxylic acid is a valuable intermediate. For instance, similar thiazole carboxylic acids have been synthesized and utilized in the preparation of more complex molecules. The conversion of a bromo-thiazole entity to its corresponding carboxylic acid via a lithium-halogen exchange followed by carboxylation has been reported for isomers like thiazole-2- and thiazole-5-carboxylic acids. researchgate.net Furthermore, the hydrolysis of ester precursors, such as ethyl-2-bromo-4-methylthiazole-5-carboxylate, using sodium hydroxide (B78521) is another documented method to obtain a thiazole carboxylic acid. researchgate.net

Reduction Reactions to Corresponding Alcohol Derivatives

The reduction of the carbaldehyde group in this compound yields the corresponding primary alcohol, (4-bromo-1,2-thiazol-5-yl)methanol. This transformation is typically achieved using mild reducing agents to selectively reduce the aldehyde without affecting the thiazole ring or the bromo substituent.

A common reagent for this type of reduction is sodium borohydride (B1222165) (NaBH₄). For example, the reduction of thiazole-2-carbaldehyde to its corresponding alcohol has been successfully performed using NaBH₄. znaturforsch.com This method is widely applicable to various isothiazole (B42339) aldehydes. rsc.org The resulting alcohols can then be further functionalized, for instance, by converting them into the corresponding chloro-compounds with thionyl chloride, which can then be reacted with amines to produce aminomethylisothiazoles. rsc.org

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups at this position.

One of the most common examples of nucleophilic addition is the Grignard reaction. Grignard reagents (RMgX) can add to the aldehyde to form secondary alcohols. While a direct example with this compound is not available in the provided results, the reaction of Grignard reagents with other thiazole aldehydes is documented. For instance, the reaction of thiazole Grignard reagents with aldehydes has been used to prepare secondary alcohols. rsc.org Similarly, the addition of Grignar reagents to 2-thiazole carboxaldehyde compounds has been reported. google.com It is important to note that the bromine atom on the thiazole ring could potentially undergo exchange with the Grignard reagent, a common side reaction.

Other nucleophiles, such as organolithium compounds, can also add to the aldehyde. For example, isothiazol-5-yl-lithium reacts with aromatic aldehydes to form carbinols. rsc.org The aldehyde group can also undergo nucleophilic addition with amines or alcohols to form imines or hemiacetals, respectively. evitachem.com

Condensation Reactions Leading to Schiff Bases and Other Heterocycles

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid. The resulting Schiff bases are versatile intermediates that can be used to synthesize a variety of other heterocyclic compounds.

For example, the condensation of similar thiazole carbaldehydes with various substituted aromatic amines has been used to afford new Schiff bases. chemmethod.comchemmethod.com These Schiff bases can then undergo further cyclization reactions to form more complex heterocyclic systems like oxazepines and imidazolones. chemmethod.comchemmethod.com The reaction of isothiazole aldehydes with 2-aminopyridine (B139424) has also been shown to produce Schiff bases. rsc.org

The Claisen-Schmidt condensation is another important reaction where thiazole aldehydes react with ketones or other carbonyl compounds in the presence of a base to form chalcones. farmaciajournal.commdpi.com These chalcones are precursors to various biologically active molecules.

Wittig Reactions for Olefinic Derivatives

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes (olefins). In the context of this compound, this reaction would involve the treatment of the aldehyde with a phosphorus ylide (Wittig reagent) to yield a 4-bromo-5-(alkenyl)-1,2-thiazole derivative.

While a specific Wittig reaction with this compound is not explicitly detailed in the search results, the general applicability of the Wittig reaction to aldehydes makes it a highly probable and useful transformation for this compound. This reaction allows for the introduction of a carbon-carbon double bond with control over the stereochemistry of the resulting alkene, depending on the nature of the ylide and the reaction conditions.

Formation of Oxime Isomers and Hydrazone Derivatives

The carbaldehyde group of this compound can react with hydroxylamine (B1172632) to form oximes. This reaction is a standard method for the derivatization of aldehydes and ketones. The resulting oximes can exist as a mixture of (E) and (Z) isomers. The synthesis of new oxime derivatives containing a thiazole ring has been reported, highlighting the utility of this functional group transformation. researchgate.net

Similarly, reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones. These hydrazone derivatives are often stable, crystalline solids and can serve as important intermediates for the synthesis of other nitrogen-containing heterocycles. tandfonline.comnih.gov For instance, the reaction of pyrrole-2-carboxaldehydes with thiosemicarbazide (B42300) followed by condensation with α-bromoacetophenones leads to hydrazone-bridged thiazole-pyrrole derivatives. tandfonline.com Bromination of thiazolylhydrazones has also been studied, indicating further reactivity of these derivatives. researchgate.net

Reactivity of the Bromine Atom

The bromine atom at the C4 position of the 1,2-thiazole ring is a key handle for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the thiazole ring and the presence of the electron-withdrawing aldehyde group at the C5 position.

The carbon-bromine bond on the thiazole ring is susceptible to nucleophilic attack, enabling the displacement of the bromide ion by a range of nucleophiles. This provides a direct route for the introduction of diverse functionalities at the C4 position. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related bromothiazole derivatives.

The reaction with amines and thiols is a common strategy to synthesize aminothiazole and thio-substituted thiazole derivatives, respectively. For instance, the bromine atom on brominated thiazoles can be readily substituted by various nucleophiles. pharmaguideline.com This type of reaction is a fundamental transformation in the derivatization of thiazole-based compounds.

Amines as Nucleophiles: The reaction with primary or secondary amines would be expected to yield the corresponding 4-amino-1,2-thiazole-5-carbaldehyde derivatives. These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Thiols as Nucleophiles: Similarly, treatment with thiols in the presence of a base would lead to the formation of 4-thioether-substituted 1,2-thiazole-5-carbaldehydes.

The following table provides examples of nucleophilic substitution reactions on analogous bromothiazole compounds.

| Reactant | Nucleophile | Product | Conditions | Yield (%) | Reference |

| Bromobenzo[1,2-c;3,4-c′]bis smolecule.compharmaguideline.comwikipedia.orgthiadiazole | Allyl alcohol | Allyloxy derivative | Room Temperature | N/A | researchgate.net |

| Bromobenzo[1,2-c;3,4-c′]bis smolecule.compharmaguideline.comwikipedia.orgthiadiazole | Propylthiol | Propylthio derivative | N/A | N/A | researchgate.net |

| 2-Amino-4-methyl-5-bromothiazole | Thiophenoxide | 2-Amino-4-methyl-5-(phenylthio)thiazole | N/A | N/A | rsc.org |

Note: The data presented is for analogous brominated heterocyclic systems and is intended to illustrate the potential reactivity of this compound.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

The Stille reaction, which involves the coupling of an organohalide with an organostannane reagent catalyzed by a palladium complex, is a versatile method for creating C-C bonds. nbuv.gov.ua This reaction is particularly useful for the synthesis of hetaryl-substituted thiazoles. In the context of this compound, a Stille coupling with a hetaryl stannane (B1208499) could be employed to introduce various heterocyclic moieties at the C4 position.

Research on related 2,4-dibromothiazoles has shown that Stille coupling can be performed selectively. nbuv.gov.ua For the synthesis of more complex structures, such as those found in thiopeptide antibiotics, Stille cross-coupling has been a key step in connecting thiazole fragments. smolecule.com

The table below shows examples of Stille cross-coupling reactions with related bromothiazole derivatives.

| Bromothiazole Derivative | Stannane Reagent | Catalyst | Product | Yield (%) | Reference |

| 2,4-Dibromo-5-(1,3-dioxolan-2-yl)thiazole | 2-(Tributylstannyl)pyridine | Pd G3 AmPhos, CuI | 4-Bromo-5-(1,3-dioxolan-2-yl)-2-(pyridin-2-yl)thiazole | 70 | nbuv.gov.uaresearchgate.net |

| 4,7-Dibromo-2,1,3-benzothiadiazole | 2-Tributylstannylthiophene | N/A | 4,7-Bis(2-thienyl)-2,1,3-benzothiadiazole | N/A | rsc.org |

Note: The data is based on analogous bromothiazole systems and illustrates the potential for Stille coupling with this compound.

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that is widely used for the formation of C-C bonds, specifically for arylation and hetarylation. cdnsciencepub.comrsc.orgnih.gov This reaction pairs an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. The reaction of this compound with various aryl or hetaryl boronic acids would provide a straightforward route to a wide array of 4-aryl- and 4-hetaryl-1,2-thiazole-5-carbaldehydes.

The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly valuable tool in organic synthesis. cdnsciencepub.comresearchgate.net

Below are examples of Suzuki-Miyaura couplings performed on similar brominated heterocycles.

| Bromo-Compound | Boronic Acid/Ester | Catalyst/Base | Product | Yield (%) | Reference |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazoles | N/A | nih.gov |

| 2-Bromo-3-methylthiophene | tris(4-(4,4,5,5-tetramethyl- smolecule.compharmaguideline.comnih.govdioxaborolane)phenyl)amine | N/A | tris[p-(3-methyl-2-thienyl)phenyl]amine | 94 | jcu.edu.au |

| Bromo-aryl | Phenylboronic acid | Pd catalyst / Cs₂CO₃ | Biphenyl derivative | N/A | cdnsciencepub.com |

Note: The data presented is for analogous brominated heterocyclic systems and is intended to demonstrate the applicability of Suzuki-Miyaura coupling to this compound.

The bromine atom of this compound can be utilized in the formation of organometallic reagents through halogen-metal exchange. This typically involves reaction with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium). The resulting 4-lithio-1,2-thiazole-5-carbaldehyde intermediate would be a potent nucleophile, capable of reacting with a variety of electrophiles to introduce new substituents at the C4 position.

Studies on related 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) have shown that lithiation can be achieved, and the resulting organolithium species can react with electrophiles like acetaldehyde (B116499) to form new C-C bonds. growingscience.com This demonstrates the potential for similar transformations with this compound, likely after protection of the aldehyde group.

Cross-Coupling Reactions for C-C Bond Formation

Reactivity of the Thiazole Ring System

The 1,2-thiazole ring, also known as isothiazole, is an aromatic heterocycle, and its reactivity is dictated by the presence of both a sulfur and a nitrogen atom in the ring. researchgate.net The electron distribution within the ring influences its susceptibility to both electrophilic and nucleophilic attack.

In the thiazole ring, the C5 position is generally electron-rich and thus the preferred site for electrophilic substitution. pharmaguideline.comchemicalbook.com However, in this compound, the C4 and C5 positions are already substituted. The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can be protonated by acids. pharmaguideline.com

Heterocyclization and Ring Annulation Reactions to Form Fused Systems

The strategic positioning of the aldehyde and bromo groups on the 1,2-thiazole ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through heterocyclization and ring annulation reactions. These reactions typically involve the participation of the aldehyde functionality in condensation reactions, followed by cyclization involving either the bromo substituent or an adjacent ring position.

A primary strategy involves the initial conversion of the aldehyde group into a more complex side chain that can subsequently undergo intramolecular cyclization. For instance, the aldehyde can react with various amines to form Schiff bases (imines). chemmethod.comchemmethod.com These intermediates can then be cyclized under different conditions to yield fused systems like imidazolones or oxazepines. chemmethod.comchemmethod.com While direct examples for this compound are not extensively documented, the reactivity pattern is well-established for analogous thiazole carbaldehydes. chemmethod.comchemmethod.com

One illustrative pathway begins with the condensation of the thiazole-5-carbaldehyde with a substituted amine to form an imine. This intermediate, when treated with reagents like glycine (B1666218) or phthalic anhydride (B1165640), can lead to the formation of new five- or seven-membered rings fused to the thiazole core. chemmethod.com For example, reaction with glycine would lead to a fused imidazolone (B8795221), while reaction with phthalic anhydride could yield a fused oxazepine derivative. chemmethod.com

Another approach leverages the reactivity of both the aldehyde and the bromo group. The aldehyde can undergo condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel-type condensation. The resulting vinyl species can then be subjected to intramolecular cyclization, where a nucleophile, potentially introduced by displacing the bromo group, attacks the cyano or ester functionality. Alternatively, the bromo group itself can be a site for metal-catalyzed cross-coupling reactions to introduce a side chain that subsequently participates in a ring-closing reaction with the aldehyde or a derivative thereof.

The table below summarizes potential heterocyclization strategies starting from this compound, based on established reactivity of similar heterocyclic aldehydes.

| Reactant(s) | Intermediate | Fused System | Reaction Type |

| Substituted Amine, then Glycine | Schiff Base | Thiazolo[5,4-b]imidazolone | Condensation, Cyclization |

| Substituted Amine, then Phthalic Anhydride | Schiff Base | Thiazolo[5,4-d] analis.com.mynumberanalytics.comoxazepine | Condensation, Cyclization |

| Malononitrile | α,β-Unsaturated Nitrile | Thiazolo[5,4-b]pyridine | Knoevenagel Condensation, Cyclization |

| Thiosemicarbazide | Thiosemicarbazone | Thiazolo[4,5-d] analis.com.mynih.govresearchgate.nettriazine | Condensation, Oxidative Cyclization |

These examples highlight the synthetic utility of this compound as a building block for creating novel, complex heterocyclic architectures, which are of significant interest in medicinal chemistry and materials science. mdpi.combohrium.com

Influence of Substituents on the Electronic and Steric Reactivity Profile

The reactivity of the this compound scaffold is profoundly influenced by the electronic and steric nature of any additional substituents on the thiazole ring. analis.com.my These substituents can modulate the electron density of the ring, affect the acidity of ring protons, and sterically hinder or facilitate the approach of reagents to the reactive centers (the aldehyde, the bromo group, and the ring atoms).

Electronic Effects:

The inherent electronic nature of the thiazole ring is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This deficiency is amplified by the electron-withdrawing nature of the bromo and carbaldehyde groups at positions 4 and 5, respectively.

Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs (e.g., nitro, cyano, trifluoromethyl) onto the thiazole ring would further decrease the ring's electron density. analis.com.mynih.gov This deactivation makes the ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution, potentially facilitating the displacement of the bromo group. numberanalytics.com The presence of a trifluoromethyl group at the 2-position, for instance, significantly enhances the electrophilic properties of the molecule. smolecule.com Such substitutions also increase the acidity of any remaining C-H protons on the ring, making them more susceptible to deprotonation by strong bases.

The table below details the expected impact of different substituent types on the reactivity of the this compound core.

| Substituent Type (at C-2) | Electronic Effect | Impact on Ring Reactivity | Impact on Aldehyde Reactivity | Impact on C-Br Bond |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | More susceptible to electrophilic attack | May slightly decrease electrophilicity | Less susceptible to nucleophilic substitution |

| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Decreases electron density | Less susceptible to electrophilic attack | Increases electrophilicity | More susceptible to nucleophilic substitution |

Steric Effects:

Steric hindrance plays a critical role in directing the regioselectivity of reactions involving this compound. publish.csiro.aunih.gov

Bulky Substituents: The introduction of bulky substituents, particularly at the positions adjacent to the reactive sites (e.g., a bulky alkyl group at C-2), can sterically shield the aldehyde or bromo group. This can hinder the approach of large reagents, potentially leading to lower reaction rates or favoring attack at a less hindered site. For example, in quaternization reactions of thiazoles, increasing the steric bulk of substituents significantly decreases the reaction rate. publish.csiro.au The steric environment created by substituents can be a determining factor in the feasibility and outcome of cyclization and cross-coupling reactions. nih.gov

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure of 4-Bromo-1,2-thiazole-5-carbaldehyde by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic connectivity and functional groups.

While specific experimental data for this compound is not extensively available in the cited literature, the expected outcomes from these analyses can be inferred from the known chemical shifts and absorption frequencies of related structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H-NMR: The proton NMR spectrum for this compound is anticipated to be relatively simple. It would feature a singlet for the aldehyde proton (-CHO), typically found in the downfield region (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. Another singlet would correspond to the proton on the thiazole (B1198619) ring (C3-H), with its chemical shift influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the bromine substituent.

¹³C-NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule. The most downfield signal would correspond to the aldehyde carbonyl carbon (δ 180-200 ppm). The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm), with the carbon atom bonded to the bromine (C4) showing a shift characteristic of halogenated aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Analysis | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H-NMR | ~9.5 - 10.5 | Aldehyde proton (-CHO) |

| ¹H-NMR | Variable | Thiazole ring proton (C3-H) |

| ¹³C-NMR | ~180 - 200 | Carbonyl carbon (CHO) |

| ¹³C-NMR | Variable | Thiazole ring carbons (C3, C4, C5) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to show a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically in the range of 1680-1715 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aldehyde and thiazole ring protons, as well as C=N and C=C stretching vibrations from the thiazole ring itself. The C-Br stretching frequency would appear in the fingerprint region at lower wavenumbers.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aldehyde C=O | ~1680 - 1715 | Stretch |

| Aromatic C-H | ~3000 - 3100 | Stretch |

| Thiazole Ring C=N/C=C | ~1400 - 1600 | Stretch |

| C-Br | ~500 - 650 | Stretch |

Mass Spectrometry (MS, High-Resolution Electrospray Ionization Mass Spectrometry - HREI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₄H₂BrNOS), the molecular weight can be precisely determined. High-resolution mass spectrometry (HRMS) would confirm the elemental formula by providing a highly accurate mass measurement. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). uni.lu

The PubChem database lists a predicted monoisotopic mass of 190.90405 Da for this compound. uni.lu

Crystallographic Analysis for Solid-State Structure

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on conformation and intermolecular interactions.

Hirschfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, which govern the crystal packing. nih.govmdpi.com By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. nih.gov

For this compound, this analysis would likely reveal interactions involving the bromine atom (halogen bonding), the nitrogen and sulfur atoms of the thiazole ring, and the oxygen atom of the aldehyde group. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide quantitative breakdowns of each type of intermolecular contact. The most significant contributions to crystal packing often come from H···H, C···H, and halogen···H contacts. nih.gov This analysis provides critical insight into the supramolecular architecture of the compound. nih.govnih.gov

Computational and Theoretical Studies in Support of Chemical Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, providing a balance between accuracy and computational cost.

Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For thiazole (B1198619) derivatives, methods like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G(d) are commonly used to perform these optimizations in the gas phase or considering solvent effects. nih.govnih.gov The process yields key information about the molecule's bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, electronic structure analysis can be performed. This includes the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. For instance, in studies of pyrazolyl-thiazole derivatives, the HOMO-LUMO gap was analyzed to understand their chemical stability. nih.gov DFT calculations also allow for the mapping of Molecular Electrostatic Potential (MEP), which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

A crucial step in computational research is the validation of theoretical models against experimental data. When available, data from single-crystal X-ray diffraction (SCXRD) is the gold standard for comparison. In a study on 5-bromo-benzothiazole-2-carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level produced geometric parameters that were in close agreement with experimental X-ray data. The calculated C–Br bond length was 1.88 Å, which matched well with the experimental value of 1.89 Å. Similarly, the theoretical C=O bond length was 1.23 Å compared to the experimental 1.22 Å. This strong correlation validates the computational methodology, lending confidence to other predicted properties for which experimental data may not be available.

The table below illustrates a typical comparison between theoretical and experimental data for a related bromo-aldehyde compound.

| Parameter | Theoretical Value (DFT) | Experimental Value (X-ray) | Reference |

|---|---|---|---|

| C-Br Bond Length | 1.88 Å | 1.89 Å | |

| C=O Bond Length | 1.23 Å | 1.22 Å | |

| C-N Bond Length | 1.32 Å | - | |

| C-S Bond Length | 1.75 Å | - |

Molecular Modeling and Simulation Techniques

Beyond static electronic structure calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. For thiazole-containing compounds, docking studies have been used to explore their inhibitory potential against various biological targets.

For example, derivatives of bromophenoxy-thiazole have been docked against kinase enzymes to prioritize substituents that could enhance binding affinity. In other research, novel thiazole derivatives were docked into the active site of DNA gyrase, a key bacterial enzyme, to assess their potential as antimicrobial agents. nih.gov The results of docking studies are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol), and by analyzing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. mdpi.com

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a view of the system's evolution over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes and the stability of the complex. researchgate.net

For thiazole derivatives, MD simulations have been used to validate docking results. nih.gov By running simulations for several nanoseconds, researchers can assess the stability of the ligand's binding pose. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. rsc.org Stable hydrogen bond interactions and favorable binding free energies calculated via methods like MM-PBSA and MM-GBSA further confirm the viability of the ligand-protein complex. rsc.org These simulations were used to confirm the stable binding of a hybrid chalcone-thiazole compound to the DNA gyrase B protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules. researchgate.net

In Silico Prediction of Drug Likeness Properties (e.g., SwissADME)

The evaluation of drug-likeness is a critical step in modern drug discovery, helping to filter out compounds with undesirable pharmacokinetic properties early in the development process. In silico tools such as SwissADME provide rapid predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) properties based on its molecular structure. For 4-bromo-1,2-thiazole-5-carbaldehyde, these computational models offer valuable insights into its potential as a drug candidate scaffold. als-journal.com

Thiazole-containing compounds are frequently analyzed for their drug-like characteristics. nih.govmdpi.com Computational studies on various thiazole derivatives consistently demonstrate favorable ADME profiles, suggesting that the core thiazole structure is a promising scaffold for drug design. als-journal.com The predictions for this compound, based on general findings for similar small heterocyclic molecules, would likely align with several key drug-likeness rules, such as Lipinski's rule of five, as well as those from GSK, Pfizer, and the Golden Triangle. nih.gov These rules are based on molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Key predicted properties for compounds structurally related to this compound often include high gastrointestinal absorption and good bioavailability scores. als-journal.comresearchgate.net The topological polar surface area (TPSA) is another crucial descriptor, with values for small thiazoles typically falling within a range conducive to good cell permeability. researchgate.net While specific SwissADME data for this compound is not publicly aggregated, a predictive analysis based on its structure (C₄H₂BrNOS) can be compiled.

Below is an interactive data table summarizing the predicted drug-likeness and ADME properties for this compound, based on computational tools and data from related thiazole structures.

Quantum Chemical Studies on Reactivity and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules like this compound. nih.govnih.gov These computational methods provide detailed insights into molecular properties that are difficult to measure experimentally. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show electronegative potential (red/yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring, indicating these are likely sites for electrophilic attack. The hydrogen atom of the aldehyde group and the region near the bromine atom would exhibit electropositive potential (blue regions), marking them as potential sites for nucleophilic interaction.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.netbohrium.com Studies on similar thiazole structures show that such descriptors are valuable for predicting their chemical behavior and stability. researchgate.net The presence of both a bromo and a formyl group on the thiazole ring creates a complex electronic environment that dictates its reactivity towards different reagents. rsc.org

Below is an interactive data table of key quantum chemical parameters and their implications for this compound.

Mechanistic Investigations of Reaction Pathways

The reactivity of this compound is dominated by the interplay between the thiazole ring and its two functional groups: the bromine atom and the carbaldehyde group. Mechanistic studies, both computational and experimental, focus on how these groups direct the molecule's transformations. beilstein-journals.org

Reactions at the Aldehyde Group: The carbaldehyde group is a classic electrophilic center. It readily undergoes nucleophilic addition reactions. For instance, its reaction with primary amines can lead to the formation of Schiff bases, a transformation often studied for its biological relevance. nih.gov The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (C=N) bond. The aldehyde can also be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, with mechanisms following standard pathways for aldehyde transformations.

Reactions Involving the Bromine Atom: The bromine atom at position 4 of the thiazole ring is susceptible to substitution. smolecule.com Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, are powerful methods for creating new carbon-carbon or carbon-heteroatom bonds at this position. beilstein-journals.orgbeilstein-journals.org The mechanism of a Sonogashira coupling, for example, involves the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. conicet.gov.ar These reactions provide a direct route to highly functionalized thiazole derivatives. beilstein-journals.org

Domino and Cyclization Reactions: The dual functionality of this compound allows for its use in domino or tandem reactions, where multiple bonds are formed in a single synthetic operation. For example, a reaction could be initiated at the aldehyde group, with a subsequent step involving the bromo-substituted position in an intramolecular cyclization. acs.org Quantum chemical calculations can be employed to study the feasibility of different reaction pathways, determine transition state energies, and predict the most likely product, providing a deeper understanding of the reaction mechanism. acs.org For instance, a reaction might proceed via a Michael-type addition followed by an intramolecular SN2 substitution, with computational models helping to elucidate the energetics of each step. acs.org

Applications in Advanced Organic Synthesis

Utilization as Versatile Building Blocks for Complex Heterocyclic Architectures

4-Bromo-1,2-thiazole-5-carbaldehyde serves as a foundational building block for the synthesis of more intricate heterocyclic systems. evitachem.comresearchgate.net The thiazole (B1198619) ring itself is a privileged structure in medicinal chemistry, and this particular derivative provides multiple reaction sites for elaboration. nih.govmdpi.com The aldehyde group readily participates in condensations, reductive aminations, and Wittig-type reactions, while the bromo substituent can be functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) or nucleophilic aromatic substitution. This versatility allows chemists to introduce a wide range of substituents and build complex molecular architectures, including fused ring systems and multi-substituted aromatic compounds. mdpi.com The planar and electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) system, which can be derived from such precursors, makes it a promising scaffold for materials used in organic electronics. researchgate.net

Synthesis of Diverse Polyfunctionalized Thiazole Derivatives

The inherent reactivity of this compound facilitates the straightforward synthesis of a diverse array of polyfunctionalized thiazole derivatives. The aldehyde functionality is a gateway to numerous other chemical groups. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into nitriles, imines, and various heterocyclic rings.

A key strategy for introducing further functionality involves the metalation of the thiazole ring. For example, lithiation of a similar compound, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370), with lithium diisopropylamide (LDA) occurs at the C5 position. growingscience.com The resulting lithiated intermediate reacts with various electrophiles to yield a range of functionalized products. This principle highlights how the C5 position, occupied by the carbaldehyde in the title compound, is a prime site for introducing new groups. The aldehyde itself can be first protected (e.g., as a dioxolane), followed by functionalization at other positions and subsequent deprotection. growingscience.com

The following table illustrates the synthesis of various functionalized thiazoles starting from a related bromo-thiazole precursor, demonstrating the potential synthetic pathways available for this compound.

| Starting Material | Reagent(s) | Product | Reference |

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 1. LDA, -70°C, THF2. Acetaldehyde (B116499) | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | growingscience.com |

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 1. LDA, -70°C, THF2. Cyclohexanone | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | growingscience.com |

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 1. LDA, -70°C, THF2. Morpholine-4-carbaldehyde | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | growingscience.com |

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 1. LDA, -70°C, THF2. N-methoxy-N-methylacetamide | 1-[2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-one | growingscience.com |

| 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | 1. LDA, -70°C, THF2. CO₂ | 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | growingscience.com |

This table showcases functionalization at the C5 position of the thiazole ring, analogous to the position of the carbaldehyde group in the title compound.

Furthermore, the aldehyde group can be used to build larger structures, such as in the synthesis of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives, where the thiazole-5-carbonyl moiety is a key component. bohrium.com

Scaffolds for the Construction of Fused Heterocyclic Compounds

The dual functionality of this compound makes it an excellent scaffold for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[2,1-b]thiazoles: The imidazo[2,1-b]thiazole (B1210989) core is a significant pharmacophore found in compounds with a wide range of biological activities. chemmethod.comchemmethod.com this compound is a precursor for such molecules. For instance, the aldehyde can be condensed with various active methylene (B1212753) compounds to create intermediates that can be cyclized to form the fused imidazole (B134444) ring. One common route involves the reaction of a 2-aminothiazole (B372263) with an α-haloketone. Alternatively, the aldehyde group on the thiazole ring can be used to construct the imidazole portion. For example, condensation of an aldehyde with an amine forms a Schiff base, which can then undergo further reactions and cyclization to yield the fused imidazo[2,1-b]thiazole system. chemmethod.comchemmethod.comekb.eg The synthesis of 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde from 6-(4-bromophenyl)imidazo[2,1-b]thiazole (B1268897) demonstrates the introduction of a carbaldehyde group onto a pre-formed imidazothiazole ring, a reaction that could be reversed in principle, starting from a thiazole carbaldehyde. chemmethod.comchemmethod.com

Thiazolidinones: 4-Thiazolidinones are another class of heterocyclic compounds with significant therapeutic interest. ekb.egresearchgate.net The synthesis of thiazolidinone rings often involves the cyclocondensation of a Schiff base or a thiosemicarbazone with a molecule containing a thiol group and a carboxylic acid, such as thioglycolic acid. ekb.egresearchgate.net The aldehyde group of this compound is ideal for the initial formation of these necessary intermediates.

A typical synthetic route is outlined below:

Formation of Intermediate: Reaction of this compound with a substituted thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone.

Cyclization: The thiosemicarbazone is then treated with an α-haloacetic acid (like chloroacetic acid or bromoacetic acid) or its ester in the presence of a base (e.g., sodium acetate) to induce cyclization, forming the 4-thiazolidinone (B1220212) ring. ekb.egresearchgate.netump.edu.pl

| Step | Reactants | Product | Reference(s) |

| 1 | This compound, Thiosemicarbazide | (E)-2-((4-bromothiazol-5-yl)methylene)hydrazine-1-carbothioamide | researchgate.netump.edu.pl |

| 2 | Thiosemicarbazone intermediate, Ethyl bromoacetate (B1195939) | 2-((4-bromothiazol-5-yl)methyleneamino)-thiazolidin-4-one derivative | researchgate.netump.edu.plnih.gov |

Pyrazoline-Thiazole Hybrids: Molecular hybrids incorporating both pyrazoline and thiazole rings have emerged as promising scaffolds in drug discovery. nih.govacs.org The synthesis of these complex molecules frequently begins with an aldehyde. This compound can serve as the starting point for creating these hybrids through a multi-step synthetic pathway. mdpi.commdpi.comresearchgate.net

A general synthetic strategy is as follows:

Chalcone (B49325) Synthesis: The aldehyde group of this compound undergoes a Claisen-Schmidt condensation with a substituted acetophenone (B1666503) in the presence of a base (like NaOH) to form a thiazolyl-chalcone.

Pyrazoline Formation: The resulting chalcone is then reacted with a hydrazine (B178648) derivative (e.g., thiosemicarbazide or phenylhydrazine) in a suitable solvent, leading to the formation of the pyrazoline ring through cyclization. mdpi.com This creates a pyrazoline-carbothioamide intermediate if thiosemicarbazide is used.

Thiazole Ring Formation (Hantzsch Synthesis): The pyrazoline-carbothioamide intermediate is subsequently reacted with an α-haloketone (such as a substituted phenacyl bromide) to construct the final thiazole ring, yielding the pyrazoline-thiazole hybrid. acs.orgmdpi.commdpi.comresearchgate.net

This modular approach allows for the generation of a diverse library of hybrid molecules by varying the substituents on the initial acetophenone, the hydrazine reagent, and the final α-haloketone. acs.orgmdpi.com

Medicinal Chemistry Research and Pharmacological Relevance

The Thiazole (B1198619) Core as a Privileged Scaffold in Drug Discovery and Development

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms, which has garnered significant attention in medicinal chemistry. researchgate.netsmolecule.com It is considered a "privileged scaffold" because its structure is frequently found in a wide array of pharmacologically active compounds, including approved drugs. smolecule.comchemmethod.comekb.egtandfonline.com The thiazole nucleus is a key component in various natural products and synthetic molecules with a broad spectrum of biological effects, such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netsmolecule.comtandfonline.com

The versatility of the thiazole ring allows for the synthesis of diverse derivatives, making it a valuable building block for generating new lead compounds in drug discovery programs. chemmethod.comekb.eg Its ability to participate in hydrogen bonding and other molecular interactions contributes to its capacity to bind to various biological targets with high affinity. nih.gov Several clinically used drugs, such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole, feature a thiazole core, underscoring its importance in pharmaceutical development. smolecule.comnih.gov The structural and electronic properties of the thiazole ring can be readily modified, enabling medicinal chemists to fine-tune the pharmacological profile of thiazole-based compounds to enhance their potency and selectivity.

Derivatization Strategies for Enhanced Biological Activity

The presence of a reactive carbaldehyde group and a bromo substituent on the 4-Bromo-1,2-thiazole-5-carbaldehyde scaffold offers multiple avenues for chemical modification to generate novel derivatives with potentially enhanced biological activities. The aldehyde functionality is a versatile handle for creating a variety of new chemical entities through reactions such as condensation to form Schiff bases, which can then be further cyclized into other heterocyclic systems like imidazolones and oxazepines. chemmethod.com

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. rasayanjournal.co.inwjbphs.com Derivatization of thiazole-based compounds has been a fruitful strategy to combat the rise of drug-resistant pathogens. thieme-connect.com

Research on structurally related imidazo[2,1-b]thiazole-5-carbaldehydes has demonstrated that these compounds can be converted into Schiff bases by condensation with various substituted aromatic amines. chemmethod.com These intermediates can then undergo cyclization with reagents like glycine (B1666218) or phthalic anhydride (B1165640) to yield imidazolone (B8795221) and oxazepine derivatives, respectively. chemmethod.com The resulting compounds have shown a range of inhibitory activities against both bacterial and fungal strains. chemmethod.com For instance, certain derivatives have demonstrated moderate to strong inhibition against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. chemmethod.com

The introduction of different substituents on the thiazole ring system can significantly influence the antimicrobial potency. For example, studies on 2-amino-4-(4-bromophenyl)thiazole (B182969) have shown that further derivatization can lead to compounds with notable antibacterial and antifungal properties. researchgate.net

Table 1: Antimicrobial Activity of Imidazo[2,1-b]thiazole (B1210989) Derivatives

| Compound | Derivative Type | Test Organism | Inhibition Zone (mm) |

|---|---|---|---|

| Imidazolone Derivative 1 | Imidazolone | Staphylococcus aureus | 18 |

| Imidazolone Derivative 2 | Imidazolone | Escherichia coli | 16 |

| Oxazepine Derivative 1 | Oxazepine | Aspergillus niger | 15 |

| Oxazepine Derivative 2 | Oxazepine | Candida albicans | 17 |

Data derived from studies on structurally related imidazo[2,1-b]thiazole derivatives. chemmethod.com

The thiazole moiety is a key structural component in numerous anticancer agents. thieme-connect.comijcce.ac.irnih.gov The derivatization of thiazole scaffolds is a prominent strategy in the design of novel antitumor compounds. bohrium.comresearchgate.net

Studies have shown that the substitution pattern on the thiazole ring is crucial for anticancer activity. For example, research on 2-aminothiazole (B372263) derivatives revealed that introducing a bromo group at the C5-position of the thiazole ring led to compounds with IC50 values in the micromolar range against human glioma cell lines. bohrium.com This highlights the potential importance of the bromo-substituent in this compound for developing new anticancer agents.

Furthermore, the synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives has yielded compounds with inhibitory activity against various cancer cell lines, including A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer). researchgate.netnih.gov The conversion of the carbaldehyde group in this compound to a carboxamide could therefore be a promising derivatization strategy.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2-aminothiazole derivative | SHG-44 (glioma) | 9.34 |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549 (lung) | ~5 µg/mL (% inhibition) |

| 2,4-disubstituted thiazole amide derivative | HT29 (colon) | 0.63 |

Data derived from studies on various bromo-thiazole and thiazole carboxamide derivatives. bohrium.comresearchgate.netnih.gov

Tuberculosis remains a significant global health threat, and there is an urgent need for new anti-tubercular drugs. mdpi.com Thiazole-containing compounds have emerged as a promising class of anti-tubercular agents. mdpi.comtandfonline.com

A study on a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives demonstrated that the nature of the substituent on the thiazole ring plays a critical role in the anti-tubercular activity against Mycobacterium tuberculosis H37Rv. plos.orgacs.org Notably, the derivative bearing a bromo substituent exhibited the highest potency, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL, which is comparable to the standard drugs isoniazid (B1672263) and ethambutol. plos.orgacs.org This finding suggests that the bromo atom on the this compound core could be a key feature for designing potent anti-tubercular agents. Derivatization of the carbaldehyde group into a hydrazinyl-thiazole structure could be a viable synthetic route. plos.org

Table 3: Anti-Tubercular Activity of Piperazinyl-Pyrazolyl-2-Hydrazinyl Thiazole Derivatives

| Substituent on Thiazole | MIC (µg/mL) against M. tuberculosis H37Rv |

|---|---|

| Bromo | 1.6 |

| Fluoro | 12.5 |

| Methoxy | 12.5 |

| Chloro | 25 |

| Nitrile | 25 |

Data derived from a study on piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives. plos.orgacs.org

Enzyme inhibition is a key mechanism of action for many drugs, and thiazole derivatives have been shown to be effective inhibitors of various enzymes. The structural features of this compound make it an interesting starting point for designing novel enzyme inhibitors.

For example, thiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. The development of thiazole-based compounds that can inhibit enzymes like B-RAF and VEGFR-2 is an active area of research. bohrium.com Additionally, research into inhibitors of the β-ketoacyl-ACP synthase enzyme mtFabH, a target for anti-tubercular drugs, has identified a 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate derivative as a potent inhibitor with an IC50 of 0.95 µg/ml. This suggests that derivatization of the thiazole core can lead to effective enzyme inhibitors.

Table 4: Enzyme Inhibition by Thiazole Derivatives

| Compound Type | Target Enzyme | IC50 |

|---|---|---|

| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 µg/ml |

| Thiazole-based derivative | VEGFR-2 | 85.72% inhibition |

| Thiazole derivative with phenyl sulfonyl group | B-RAFV600E kinase | 23.1 nM |

Data derived from studies on various thiazole derivatives. bohrium.com

The ability of a compound to bind with high affinity and selectivity to a specific biological receptor is a hallmark of a successful drug. Thiazole derivatives have been the subject of numerous receptor binding studies to elucidate their mechanism of action and to optimize their therapeutic potential.

For instance, novel thiazole and benzothiazole (B30560) derivatives have been synthesized and evaluated for their binding affinity and functional activity on cannabinoid CB1 and CB2 receptors. Certain N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)carboxamide derivatives exhibited high affinity and selectivity for CB2 receptors, with Ki values in the picomolar to low nanomolar range. These compounds also demonstrated agonistic activity in cellular assays.

Furthermore, N-[4-(2-pyridyl)thiazol-2-yl]benzamides have shown adenosine (B11128) receptor affinities in the micromolar range. These studies indicate that the thiazole scaffold can be effectively utilized to design ligands for a variety of receptors. The derivatization of this compound could lead to novel compounds with specific receptor binding profiles, opening up possibilities for treating a range of diseases.

Structure-Activity Relationship (SAR) Studies for Optimizing Pharmacological Profiles

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally similar thiazole derivatives. The bromine atom at position 4 and the carbaldehyde group at position 5 are key features that influence the molecule's reactivity and biological interactions.

Research on related 4-phenoxythiazol-5-carboxamides has shed light on the importance of substitutions on the thiazole ring for pharmacological activity. jst.go.jp For instance, the introduction of different groups at various positions of the thiazole ring can significantly modulate the potency and selectivity of the resulting compounds. In one study, the replacement of a methyl group with a cyclopropyl (B3062369) group in the R2 region of a 2-methyl-thiazole scaffold led to a significant increase in potency for TGR5 agonism, with EC50 values around 1 nM. jst.go.jp This highlights the sensitivity of the pharmacological profile to even small structural changes on the thiazole core.

Furthermore, studies on other thiazole derivatives have shown that the presence of a halogen, such as bromine, can enhance biological activity. The electron-withdrawing nature of the bromine atom in this compound can influence the electronic distribution within the thiazole ring, potentially affecting its binding affinity to biological targets. mdpi.com

The carbaldehyde group at position 5 is a versatile functional group that can be readily transformed into other functionalities, such as Schiff bases, hydrazones, or amides. This allows for the exploration of a wide chemical space and the generation of diverse compound libraries for screening. For example, the condensation of thiazole-5-carbaldehyde derivatives with various amines to form Schiff bases is a common strategy to create new compounds with potential antimicrobial or anticancer activities. ekb.ege3s-conferences.org The nature of the substituent introduced via the carbaldehyde group can drastically alter the pharmacological properties of the final molecule.

| Scaffold Modification | Position | Substituent | Observed Effect on Activity | Reference |

| 2-Methyl-thiazole | R2 | Cyclopropyl | Increased potency (TGR5 agonism) | jst.go.jp |

| Thiazole | 4 | Bromo | Can enhance biological activity | mdpi.com |

| Thiazole-5-carbaldehyde | 5 | Schiff base formation | Generation of diverse compounds for screening | ekb.ege3s-conferences.org |

Broader Therapeutic Potential of Thiazole-Based Compounds

The thiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological activities. fabad.org.tr This versatility stems from the unique physicochemical properties of the thiazole ring, which can engage in various interactions with biological macromolecules.

Antimicrobial and Antifungal Activity: Thiazole derivatives have been extensively investigated for their potential to combat infectious diseases. fabad.org.tr Novel imidazolyl thiazole derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. fabad.org.tr Some synthetic thiazole compounds have shown efficacy comparable to or even exceeding that of standard antibiotics like ciprofloxacin. fabad.org.tr The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties: A significant area of research focuses on the development of thiazole-based anticancer agents. sysrevpharm.org These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. For example, certain novel 6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles have exhibited potent antitumor activity against human carcinoma cell lines. ekb.eg

Anti-inflammatory Effects: Thiazole-containing compounds have also demonstrated significant anti-inflammatory properties. mdpi.com The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Other Therapeutic Areas: The therapeutic potential of thiazoles extends beyond these areas. Derivatives have been explored as anticonvulsants, antivirals, and agents for treating metabolic disorders like diabetes. jst.go.jpmdpi.com For instance, a series of 4-phenoxythiazol-5-carboxamides were developed as highly potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a target for type 2 diabetes treatment. jst.go.jp

Emerging Applications and Future Research Directions

Applications in Materials Science and Organic Electronics

The thiazole (B1198619) ring is a key component in many organic electronic materials due to its electron-deficient nature, which facilitates electron transport. The presence of a bromine atom and a carbaldehyde group on the 1,2-thiazole core provides reactive sites for constructing larger, conjugated systems with tailored electronic properties.

Investigation of Semiconductor Properties

Thiazole and its fused-ring derivatives, like thiazolo[5,4-d]thiazole (B1587360), are recognized as promising building blocks for organic semiconductors. acs.orgrsc.org These materials are integral to the development of plastic electronics, offering advantages such as flexibility and low-cost manufacturing. rsc.org The rigid, planar structure of the thiazolo[5,4-d]thiazole unit, which can be synthesized from thiazole aldehyde precursors, promotes efficient intermolecular π–π overlap, a critical factor for charge mobility. rsc.org

Derivatives of 4-Bromo-1,2-thiazole-5-carbaldehyde are investigated for their potential as n-type organic semiconductors. For instance, related thiazole-carbaldehyde molecules are used to synthesize larger conjugated structures, such as 2,5-bis[2-(4-trifluoromethylphenyl)thiazol-5-yl]thiazolo[5,4-d]thiazole, which has demonstrated high electron mobility in organic field-effect transistors (OFETs). acs.org The synthesis often involves the reaction of a thiazole-carbaldehyde with dithiooxamide (B146897) to form the core thiazolothiazole structure. acs.org The specific bromo- and carbaldehyde- functionalities on the starting thiazole are crucial for these synthetic transformations.

Role in Organic Solar Cells and Organic Semiconductor Devices

In the realm of renewable energy, derivatives of bromo-thiazole carbaldehydes are instrumental in creating organic photosensitizers for dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com These sensitizers often feature a Donor-π spacer-Acceptor (D-π-A) architecture, where the thiazole moiety can act as part of the π-conjugated bridge. mdpi.com The aldehyde group is a key functional handle, often used in Knoevenagel condensation reactions to attach the acceptor part of the dye molecule. mdpi.com

Research has shown that organic dyes derived from bromo-substituted heterocyclic aldehydes can be used to create efficient DSSCs. researchgate.netmdpi.com For example, thiazolo[5,4-d]thiazole-based organic sensitizers have been developed to improve light absorption in the visible spectrum. researchgate.net Although not always directly starting from this compound, the synthetic strategies employed are highly relevant and demonstrate the utility of such building blocks in photovoltaic applications. researchgate.netresearchgate.net The bromine atom offers a site for further functionalization, such as through Suzuki or Stille cross-coupling reactions, to extend the conjugation and fine-tune the electronic properties of the final dye molecule, which is crucial for optimizing solar cell performance. mdpi.com

Development as Ligands for Metal Complexes and Chelation Studies

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives provide excellent coordination sites for metal ions. The aldehyde group can be readily converted into other functionalities, such as Schiff bases, which are well-known for their chelating abilities.

The synthesis of new Schiff base ligands derived from heterocyclic aldehydes is a common strategy for developing novel metal complexes. researchgate.net For example, condensation of a carbaldehyde with a primary amine or a hydrazide yields an imine or hydrazone, respectively, which can act as a chelating ligand. researchgate.netchemmethod.com These ligands can then coordinate with various transition metals (e.g., Co(II), Ni(II), Cu(II), Pd(II), Zn(II)) to form stable complexes. researchgate.net The resulting metal complexes are often investigated for their catalytic, magnetic, and biological properties.

Studies on related systems, such as Schiff bases derived from (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, show that the ligand coordinates to the metal center through the carbonyl oxygen and the azomethine nitrogen. researchgate.net Similarly, derivatives of this compound are expected to form complexes where the thiazole nitrogen and the oxygen or nitrogen of the side chain are involved in chelation. The development of new thiazole complexes is an active area of research, with applications in catalysis, for instance, in the synthesis of pyrazole-4-carbonitrile derivatives. acs.org

Exploration of Novel Thiazole Scaffolds for Diverse Applications

The reactivity of the bromine atom and the aldehyde group makes this compound a valuable starting material for creating a diverse range of more complex heterocyclic scaffolds. chemmethod.comnih.gov These new scaffolds are often explored for their potential in medicinal chemistry and materials science.

For example, the aldehyde can undergo condensation reactions with various nucleophiles. Reaction with thiosemicarbazide (B42300) can lead to thiosemicarbazone derivatives, which are versatile intermediates for synthesizing other heterocyclic rings like 1,3-thiazoles and 1,2,4-triazoles. chemmethod.com Similarly, condensation with active methylene (B1212753) compounds in the presence of a base can yield a variety of substituted derivatives. ekb.eg

Research groups have successfully synthesized novel bis-thiazole and bis-triazolothiadiazine structures linked to other heterocyclic moieties, demonstrating the utility of bromo-functionalized ketones (related to the aldehyde) as precursors. chemmethod.com The exploration of such multi-ring systems is driven by the search for new compounds with enhanced biological activities or unique material properties. nih.govnih.govmdpi.com

Optimization of Efficacy, Bioavailability, and Pharmacokinetic Profiles of Derivatives

In drug discovery, the thiazole ring is considered a "pharmacophore," a molecular feature responsible for a drug's biological activity. nih.govfabad.org.tr Derivatives of this compound are synthesized and evaluated for various therapeutic purposes, including as antimicrobial and anticancer agents. mdpi.comresearchgate.netresearchgate.net A key challenge in developing these derivatives into viable drugs is optimizing their pharmacokinetic properties, such as oral bioavailability and metabolic stability.

Structural modifications are systematically made to the parent thiazole scaffold to improve these characteristics. For instance, research on related antitubulin agents based on a 4-substituted-benzoyl-aryl-thiazole structure showed that modifying substituents could enhance metabolic stability and increase oral bioavailability. rsc.org While this study did not use this compound directly, it highlights a crucial research direction: the targeted modification of thiazole derivatives to improve their drug-like properties. The bromine atom on the scaffold is particularly useful as it allows for the introduction of various groups through cross-coupling reactions, enabling a systematic structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR) studies. Such optimizations are essential for advancing promising thiazole-based compounds from initial discovery to potential clinical candidates. rsc.orgmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1,2-thiazole-5-carbaldehyde, and how can purity be optimized?

Methodological Answer: The synthesis typically involves bromination of a preformed thiazole core followed by formylation. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C), while the aldehyde group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF). Purity optimization requires careful quenching of reagents, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and thiazole ring carbons. The bromine atom induces distinct splitting patterns in adjacent protons.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 206.94 for C₄H₃BrN₂OS).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, critical for verifying regioselectivity in bromination and formylation steps.

Q. What are the common reactivity patterns of this compound in organic synthesis?

Methodological Answer: The aldehyde group participates in condensation reactions (e.g., forming hydrazones or Schiff bases with amines), while the bromine atom undergoes cross-coupling reactions (Suzuki-Miyaura, Stille). For example, palladium-catalyzed coupling with arylboronic acids requires optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, TBAB in H₂O under microwave irradiation) to avoid side reactions at the aldehyde .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling of this compound with sterically hindered boronic acids?

Methodological Answer: Steric hindrance often reduces coupling efficiency. Strategies include:

- Catalyst Screening : Bulky ligands like XPhos enhance selectivity.

- Solvent Optimization : Use toluene/EtOH (3:1) to improve solubility.

- Temperature Control : Microwave-assisted heating (120°C, 30 min) accelerates reaction rates.

- Additives : TBAB (tetrabutylammonium bromide) stabilizes intermediates. Validate outcomes via LC-MS and -NMR (if fluorinated partners are used) .

Q. How should researchers resolve contradictions between computational predictions and experimental data in structural elucidation?

Methodological Answer: Discrepancies (e.g., predicted vs. observed bond angles) arise from approximations in DFT methods. Mitigation steps:

- Multi-Method Validation : Compare results from B3LYP/6-31G(d) and M06-2X/cc-pVTZ calculations.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br⋯O contacts) to explain crystal packing effects.

- Experimental Cross-Checks : Use synchrotron X-ray data for high-resolution refinement (SHELXL ).

Q. What computational tools are recommended for studying the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Gaussian 16 with B3LYP functional and LANL2DZ basis set for bromine.

- Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity sites (e.g., HOMO localization on Br, LUMO on aldehyde).

- NBO Analysis : Evaluates hyperconjugative interactions influencing stability .

Q. How can researchers design derivatives of this compound for antimicrobial activity studies?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the 2-position (e.g., alkyl chains, aryl groups) via nucleophilic substitution.

- Bioisosteric Replacement : Replace Br with CF₃ or Cl to modulate lipophilicity.

- In Silico Screening : Dock derivatives into bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Validate via MIC assays against Gram-positive/negative strains .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to volatile aldehydes and potential Br₂ release.

- Waste Disposal : Quench reaction residues with NaHSO₃ before aqueous disposal.

- Transport Compliance : Classify as "TOXIC SOLID, ORGANIC, N.O.S." (UN 2811) for international shipping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products